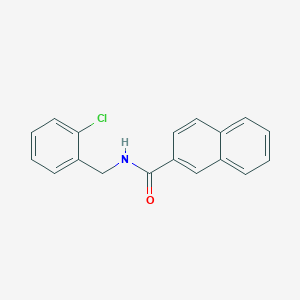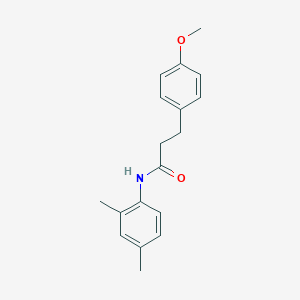
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol is a chemical compound with the molecular formula C14H22N2O2. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperazine ring and a tolyloxy group, making it a valuable tool in various scientific studies.
Applications De Recherche Scientifique
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is utilized in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the treatment of neurological and psychiatric disorders.
Mécanisme D'action
Target of Action
The primary targets of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol are serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound acts as a triple reuptake inhibitor . It binds to SERT, NET, and DAT, inhibiting the reuptake of serotonin, norepinephrine, and dopamine, respectively. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The compound’s action on SERT, NET, and DAT affects the serotoninergic, noradrenergic, and dopaminergic pathways . The increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft can lead to downstream effects such as mood elevation, increased alertness, and enhanced cognitive function .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced neurotransmission due to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft . This can lead to physiological effects such as mood elevation, increased alertness, and enhanced cognitive function .
Méthodes De Préparation
The synthesis of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol typically involves the reaction of p-tolyl chloride with 1-piperazinepropanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol can be compared with similar compounds such as:
1-Piperazin-1-yl-3-phenoxy-propan-2-ol: This compound has a phenoxy group instead of a tolyloxy group, leading to different chemical and biological properties.
1-Piperazin-1-yl-3-(4-methoxyphenoxy)-propan-2-ol: The presence of a methoxy group introduces additional steric and electronic effects, influencing its reactivity and interactions.
1-Piperazin-1-yl-3-(4-chlorophenoxy)-propan-2-ol: The chloro group affects the compound’s polarity and reactivity, making it suitable for different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-12-2-4-14(5-3-12)18-11-13(17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLAXWBXNMSNFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCNCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B503003.png)

![N-[3-(1-hydroxyethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B503006.png)





